molecular formula C9H12N2O2S B8620046 N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline CAS No. 129473-85-4

N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline

Cat. No. B8620046
Key on ui cas rn: 129473-85-4
M. Wt: 212.27 g/mol
InChI Key: LLPICLYEWBPLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07347879B2

Procedure details

2-aminoethanethiol dihydrochloride (45.4 g, 0.4 mol), water (100 mL), and 56.8 g (0.4 mol) of methyl iodide were mixed together. 16.5 g of sodium hydroxide pellets (0.4 mol) were dissolved in 100 mL of water and this solution was poured dropwise into the reaction mixture, while maintaining the temperature between 27-30° C. The resulting mixture was then stirred for 1 hour at 40° C. 21.2 g (10.2 mol) of para-fluoronitrobenzene and then 42 mL of triethylamine were added and the mixture was maintained in a boiling water bath for 3 hours. The resulting mixture was left overnight at room temperature and then acidified with hydrochloric acid and extracted with ethyl acetate. After evaporation to dryness, the 30 g of oil obtained were dissolved in 100 mL of 36% HCl. The resulting solution was extracted with ethyl ether to remove the starting material and, when cold, the aqueous phase was neutralized with aqueous ammonia. The resulting aqueous phase was extracted again with ethyl ether, dried, and evaporated to dryness to give 11 g of oil.
Name
2-aminoethanethiol dihydrochloride
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
56.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
21.2 g
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH2:4][CH2:5][SH:6].[CH3:7]I.[OH-].[Na+].F[C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1.Cl>O.C(N(CC)CC)C>[CH3:7][S:6][CH2:5][CH2:4][NH:3][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
2-aminoethanethiol dihydrochloride
Quantity
45.4 g
Type
reactant
Smiles
Cl.Cl.NCCS
Name
Quantity
56.8 g
Type
reactant
Smiles
CI
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
21.2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
42 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
28.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred for 1 hour at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
this solution was poured dropwise into the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was maintained in a boiling water bath for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
The resulting mixture was left overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After evaporation to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSCCNC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 35.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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